molecular formula C32H48N4O4 B15018307 (6Z,9Z)-6,9-bis(2-octanoylhydrazinylidene)bicyclo[3.3.1]non-3-yl benzoate

(6Z,9Z)-6,9-bis(2-octanoylhydrazinylidene)bicyclo[3.3.1]non-3-yl benzoate

Cat. No.: B15018307
M. Wt: 552.7 g/mol
InChI Key: PJTFIWCSJCSZJI-GDCRPKCKSA-N
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Description

(6Z,9Z)-6,9-BIS(OCTANAMIDOIMINO)BICYCLO[3.3.1]NONAN-3-YL BENZOATE is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure and functional groups make it a subject of study for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z,9Z)-6,9-BIS(OCTANAMIDOIMINO)BICYCLO[3.3.1]NONAN-3-YL BENZOATE typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core, followed by the introduction of the octanamidoimino groups and the benzoate ester. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6Z,9Z)-6,9-BIS(OCTANAMIDOIMINO)BICYCLO[3.3.1]NONAN-3-YL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.

Scientific Research Applications

(6Z,9Z)-6,9-BIS(OCTANAMIDOIMINO)BICYCLO[3.3.1]NONAN-3-YL BENZOATE has several scientific research applications:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with specific molecular targets.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (6Z,9Z)-6,9-BIS(OCTANAMIDOIMINO)BICYCLO[3.3.1]NONAN-3-YL BENZOATE exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The compound’s structure allows it to bind to certain proteins or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z,9Z)-6,9-BIS(OCTANAMIDOIMINO)BICYCLO[331]NONAN-3-YL BENZOATE stands out due to its unique bicyclic structure and functional groups, which confer specific chemical and biological properties not found in simpler compounds

Properties

Molecular Formula

C32H48N4O4

Molecular Weight

552.7 g/mol

IUPAC Name

[(6Z,9Z)-6,9-bis(octanoylhydrazinylidene)-3-bicyclo[3.3.1]nonanyl] benzoate

InChI

InChI=1S/C32H48N4O4/c1-3-5-7-9-14-18-29(37)34-33-28-21-20-25-22-26(40-32(39)24-16-12-11-13-17-24)23-27(28)31(25)36-35-30(38)19-15-10-8-6-4-2/h11-13,16-17,25-27H,3-10,14-15,18-23H2,1-2H3,(H,34,37)(H,35,38)/b33-28-,36-31-

InChI Key

PJTFIWCSJCSZJI-GDCRPKCKSA-N

Isomeric SMILES

CCCCCCCC(=O)N/N=C\1/CCC\2CC(CC1/C2=N\NC(=O)CCCCCCC)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCCCCCCC(=O)NN=C1CCC2CC(CC1C2=NNC(=O)CCCCCCC)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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